N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is part of the sulfonamide class, known for their diverse applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Its sulfonamide group suggests potential use in pharmaceuticals, possibly as an antibacterial agent.
Industry: It could be utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The molecular targets and pathways involved would be specific to the biological system .
Comparison with Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide
Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of both methoxy and sulfonamide groups
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)16-9-10-18(26-2)19(13-16)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPIBMQPPUEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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